molecular formula C11H22O3 B14749325 Acetic acid--non-2-en-4-ol (1/1) CAS No. 817-03-8

Acetic acid--non-2-en-4-ol (1/1)

Cat. No.: B14749325
CAS No.: 817-03-8
M. Wt: 202.29 g/mol
InChI Key: AYCSYBLSYWXGNG-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with a two-carbon chain, widely recognized for its role in vinegar (4–8% aqueous solution). It is produced industrially via methanol carbonylation (Monsanto or Cativa processes) and biologically through ethanol oxidation by acetic acid bacteria (AAB) such as Acetobacter pasteurianus . Key metabolic enzymes like pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) drive ethanol conversion to acetic acid in AAB . Proteomic studies using 2D-PAGE have identified stress-response proteins (e.g., aconitase, ABC transporters) upregulated during acetic acid fermentation .

Properties

CAS No.

817-03-8

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

acetic acid;non-2-en-4-ol

InChI

InChI=1S/C9H18O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,7,9-10H,3,5-6,8H2,1-2H3;1H3,(H,3,4)

InChI Key

AYCSYBLSYWXGNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Solution Evaporation

The most widely documented method involves dissolving equimolar quantities of acetic acid and non-2-en-4-ol in a polar aprotic solvent, such as acetone or ethanol, followed by controlled evaporation. For instance, a protocol adapted from pyrazole–s-triazine synthesis involves:

  • Dissolving 20 mmol of non-2-en-4-ol in 50 mL of acetone at 0–5°C.
  • Adding 20 mmol of acetic acid dropwise under continuous stirring.
  • Maintaining the reaction at 0–5°C for 2 hours to facilitate hydrogen bonding.
  • Allowing slow solvent evaporation at room temperature to yield crystalline products.

This method ensures high yield (70–85%) but requires precise temperature control to prevent phase separation.

Cooling Crystallization

A modified approach from cocrystal studies employs heating to supersaturation followed by gradual cooling. In one documented procedure:

  • Acetic acid and non-2-en-4-ol are combined in a 1:1 molar ratio in aqueous ethanol.
  • The mixture is heated to 60°C until complete dissolution.
  • Cooled at a rate of 2°C/hour to 4°C, promoting nucleation and crystal growth.

This method favors larger crystal formation, critical for X-ray diffraction analysis.

Mechanochemical Synthesis

Solid-state grinding offers a solvent-free alternative, particularly for thermally labile components. Key steps include:

  • Mixing 1 mmol each of acetic acid and non-2-en-4-ol in a mortar.
  • Grinding for 30–45 minutes with a pestle.
  • Adding catalytic water (5–10 µL) to enhance molecular mobility.

This method achieves >90% conversion within an hour, as validated by differential scanning calorimetry (DSC) endotherms corresponding to co-crystal melting points.

Slurry Conversion Methods

Slurry techniques bridge solution and solid-state methods by suspending reactants in a minimal solvent volume. A patent-derived protocol involves:

  • Preparing a saturated solution of acetic acid in heptane.
  • Adding non-2-en-4-ol in equimolar proportions.
  • Agitating the slurry at 25°C for 48 hours.

The resultant co-crystals are filtered and washed with cold heptane to remove unreacted starting materials.

Analytical Validation of Co-Crystals

Spectroscopic Characterization

  • FT-IR : A shift in the O–H stretch from ~3500 cm⁻¹ (free hydroxyl) to 3200–3300 cm⁻¹ indicates hydrogen bonding.
  • NMR : Downfield shifts of the acetic acid proton (δ 12–13 ppm in DMSO-d6) confirm complexation.

Crystallographic Analysis

Single-crystal X-ray diffraction, as applied to analogous systems, reveals:

  • Hydrogen bond distances of 1.8–2.0 Å between acetic acid and alcohol oxygen atoms.
  • Dihedral angles <30° between the acetic acid and non-2-en-4-ol planes, suggesting coplanar interactions.

Challenges and Optimization Strategies

Stoichiometric Imbalances

Excess acetic acid leads to competing self-association, reducing co-crystal yield. Titration with aqueous NaHCO3 during synthesis neutralizes excess acid, favoring the 1:1 adduct.

Solvent Selection

Low-polarity solvents (e.g., toluene) favor co-crystallization by minimizing ionization of acetic acid. Conversely, polar solvents like water promote dissociation, necessitating additives such as NaCl to salify the medium.

Industrial-Scale Production Considerations

Adapting lab-scale methods for manufacturing requires:

  • Continuous Flow Reactors : For solution-based methods, flow systems maintain consistent temperature and mixing, achieving throughputs of 10–20 kg/hour.
  • Spray Drying : Atomizing co-crystal solutions into hot air streams produces micronized powders with uniform particle size (D90 < 50 µm), ideal for pharmaceutical formulations.

Emerging Innovations in Co-Crystal Engineering

Recent advances leverage computational tools like CrystalExplorer to predict interaction motifs. For acetic acid–non-2-en-4-ol, Hirshfeld surface analysis forecasts dominant O–H⋯O and C–H⋯π interactions, guiding solvent and temperature selection.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–non-2-en-4-ol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and acetic acid.

    Substitution: Amides and other esters.

Mechanism of Action

The mechanism of action of acetic acid–non-2-en-4-ol (1/1) involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and non-2-en-4-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through pathways involving esterases and other hydrolytic enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid

Property Acetic Acid Formic Acid
Structure CH₃COOH (two-carbon chain) HCOOH (one-carbon chain)
pKa 4.76 3.75
Applications Food preservative, chemical synthesis Textile/leather processing, fuel cells
Biological Role Citric acid cycle intermediate Methanol metabolism
Environmental Impact Low toxicity at food-grade concentrations Toxic at high concentrations

Formic acid’s higher acidity (lower pKa) and simpler structure make it more reactive, suitable for industrial reduction reactions, whereas acetic acid’s stability favors food and pharmaceutical uses .

Acetic Acid vs. Glacial Acetic Acid

Property Acetic Acid (Dilute) Glacial Acetic Acid
Purity 4–20% (aqueous solution) ≥99.5% (anhydrous)
Physical State Liquid at room temperature Solidifies at 16.6°C
Applications Culinary, pickling Solvent, acetate ester production
Safety Generally safe Corrosive, requires PPE

Glacial acetic acid’s high purity enables its use as a solvent in chemical synthesis, whereas diluted acetic acid is primarily a food additive .

Acetic Acid vs. Ethyl Acetate (Ester Derivative)

Property Acetic Acid Ethyl Acetate
Structure CH₃COOH CH₃COOC₂H₅
Reactivity Acid-catalyzed esterification Hydrolysis to acetic acid/ethanol
Applications Vinegar, preservative Paint/coating solvent

Ethyl acetate, synthesized via esterification of acetic acid and ethanol, lacks acidic properties but serves as a volatile solvent in industrial settings .

Research Findings and Industrial Relevance

  • Metabolic Pathways: In A. pasteurianus, acetic acid production involves ethanol oxidation via PQQ-ADH and downstream pathways (e.g., TCA cycle) . Engineered strains overexpressing adhA and adhB show 50% higher PQQ-ADH levels, enhancing acid yield .
  • Sanitization : Acetic acid (1–3%) effectively reduces microbial load in food processing, rivaling chlorine-based sanitizers without altering produce pH .
  • Production Efficiency : The Cativa process (iridium catalyst) reduces byproducts and costs compared to the Monsanto method (rhodium catalyst) .

Limitations and Contradictions

  • Safety vs. Efficacy : While glacial acetic acid is industrially indispensable, its corrosivity necessitates stringent handling protocols, unlike food-grade acetic acid .
  • Biological Stress : Proteomic studies conflict on the number of stress-response proteins in AAB, with reports ranging from 8 to 53 upregulated proteins under acetic acid stress .

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